8-(Trifluoromethyl)-2,3-dihydroquinolin-4(1H)-one
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Overview
Description
8-(Trifluoromethyl)-2,3-dihydroquinolin-4(1H)-one is a compound characterized by the presence of a trifluoromethyl group attached to a dihydroquinolinone structure. The trifluoromethyl group is known for its significant electronegativity and its ability to influence the chemical and physical properties of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Trifluoromethyl)-2,3-dihydroquinolin-4(1H)-one typically involves the introduction of the trifluoromethyl group into the quinolinone structure. One common method is the radical trifluoromethylation of carbon-centered intermediates. This process can be achieved using photoredox catalysis, where visible light drives the formation of the trifluoromethyl radical, which then reacts with the quinolinone precursor .
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions often include the use of specific catalysts and controlled temperatures to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 8-(Trifluoromethyl)-2,3-dihydroquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinolinone derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like trifluoromethyl iodide and copper catalysts are employed for substitution reactions.
Major Products: The major products formed from these reactions include various quinolinone and dihydroquinolinone derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
8-(Trifluoromethyl)-2,3-dihydroquinolin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential neuroprotective and anti-inflammatory effects
Mechanism of Action
The mechanism by which 8-(Trifluoromethyl)-2,3-dihydroquinolin-4(1H)-one exerts its effects involves the interaction of the trifluoromethyl group with various molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to specific enzymes and receptors, thereby modulating their activity. This interaction can lead to the inhibition of certain pathways, such as the NF-kB inflammatory pathway, resulting in anti-inflammatory effects .
Comparison with Similar Compounds
Trifluoromethyl ketones: These compounds share the trifluoromethyl group and are used in similar applications, such as pharmaceuticals and agrochemicals.
Trifluoromethylated aromatic compounds:
Uniqueness: 8-(Trifluoromethyl)-2,3-dihydroquinolin-4(1H)-one is unique due to its specific dihydroquinolinone structure combined with the trifluoromethyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
83674-15-1 |
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Molecular Formula |
C10H8F3NO |
Molecular Weight |
215.17 g/mol |
IUPAC Name |
8-(trifluoromethyl)-2,3-dihydro-1H-quinolin-4-one |
InChI |
InChI=1S/C10H8F3NO/c11-10(12,13)7-3-1-2-6-8(15)4-5-14-9(6)7/h1-3,14H,4-5H2 |
InChI Key |
WUQPOLBZMZKXOP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C(C1=O)C=CC=C2C(F)(F)F |
Origin of Product |
United States |
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